Trimethyl(4-phenylbutyl)silane
Overview
Description
Trimethyl(4-phenylbutyl)silane is a chemical compound with the molecular formula C13H22Si . Its molecular weight is 206.4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom bonded to three methyl groups and a 4-phenylbutyl group .Chemical Reactions Analysis
Silanes, including this compound, can serve as radical H-donors or as hydride donors . They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine .Scientific Research Applications
Chemical Vapor Deposition Precursor : Trimethyl(phenyl)silane, a compound closely related to Trimethyl(4-phenylbutyl)silane, has been identified as a valuable precursor in chemical vapor deposition (CVD) processes. Its high volatility and thermal stability make it suitable for producing dielectric films of hydrogenated silicon carbide, a significant material in semiconductor technology (Ermakova et al., 2015).
Silicon Chemistry and Synthesis : Research indicates the potential of trimethyl(phenyl)silane in silicon chemistry, especially in the synthesis and characterization of various compounds. These studies encompass spectroscopic analysis and thermoanalytical behavior, furthering the understanding of silicon-based compounds in chemical reactions (Ermakova et al., 2016).
Organic Synthesis and Material Science : Trimethyl(phenyl)silane and related compounds have been explored for their utility in organic synthesis and material science. This includes the development of novel synthesis methods for various organic compounds and potential applications in the creation of new materials (Pola et al., 2001), (Chatgilialoglu et al., 2012).
Electronically Diverse Aryl Iodides Synthesis : The compound has been utilized in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives, showcasing its role in the synthesis of electronically diverse aryl iodides, which are important in various chemical industries (Omote et al., 2012).
- to dissolve various lithium salts and provide stable electrolytes demonstrates their potential in improving lithium-ion battery technology (Amine et al., 2006).
- Polymer Engineering : In the field of polymer engineering, trimethyl(phenyl)silane-related compounds have been used to chemically bond polymers and organoclays. This method improves the compression set property of certain polymer foams, indicating the compound's relevance in enhancing polymer materials' mechanical properties (Park et al., 2008).
Safety and Hazards
Trimethyl(4-phenylbutyl)silane is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Properties
IUPAC Name |
trimethyl(4-phenylbutyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22Si/c1-14(2,3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHAURGGCWYLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339087 | |
Record name | Trimethyl(4-phenylbutyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777-82-2 | |
Record name | Trimethyl(4-phenylbutyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80339087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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